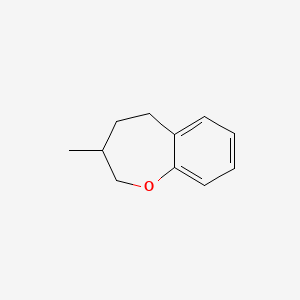
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is a heterocyclic organic compound with the molecular formula C10H12O. It is a derivative of benzoxepine, characterized by a seven-membered ring containing both oxygen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, terminal olefins obtained from reactions of tertiary chlorides with triphenylmethyl-lithium can be converted into epoxides, which then undergo base-induced ring-closure to form 3-hydroxy-2,3,4,5-tetrahydro-3-methylbenzoxepins .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-implantation properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. For instance, it may interact with the benzodiazepine site of the GABA A receptor, influencing neurotransmission and exhibiting anxiolytic effects . Additionally, it may interact with the 5-HT 2A receptor, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1-benzoxepine: A structurally similar compound with a hydrogen atom instead of a methyl group at the 3-position.
2,3-Dihydro-1,5-benzoxazepine: Another related compound with a different ring structure and potential biological activities.
3a-Methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione: Shares a similar core structure but with different functional groups and properties.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its methyl group at the 3-position can influence its reactivity and interactions with biological targets, distinguishing it from other benzoxepine derivatives.
Properties
CAS No. |
111286-68-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C11H14O/c1-9-6-7-10-4-2-3-5-11(10)12-8-9/h2-5,9H,6-8H2,1H3 |
InChI Key |
IVOCOERABNYYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


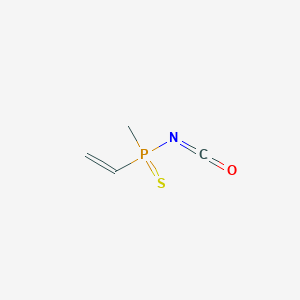

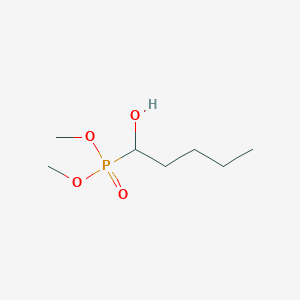


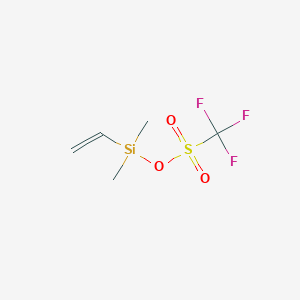
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
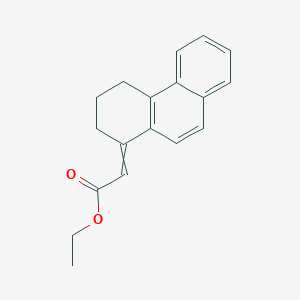
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)

![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
